molecular formula C22H19FN2O2S B11337541 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-fluoro-3-methyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-fluoro-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B11337541
M. Wt: 394.5 g/mol
InChI Key: JDDLJMVGQUGKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzofuran and benzothiazole moiety. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the formation of the benzofuran moiety through the cyclization of o-hydroxyacetophenones under basic conditions . The benzothiazole part can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Properties

Molecular Formula

C22H19FN2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H19FN2O2S/c1-13-16-12-15(23)6-7-18(16)27-20(13)22(26)25-10-8-14(9-11-25)21-24-17-4-2-3-5-19(17)28-21/h2-7,12,14H,8-11H2,1H3

InChI Key

JDDLJMVGQUGKKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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